molecular formula C44H80O5 B14088974 Methyl 3,4,5-tris(dodecyloxy)benzoate CAS No. 123126-39-6

Methyl 3,4,5-tris(dodecyloxy)benzoate

Cat. No.: B14088974
CAS No.: 123126-39-6
M. Wt: 689.1 g/mol
InChI Key: AHSLFIRTZGMDDL-UHFFFAOYSA-N
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Description

Methyl 3,4,5-tris(dodecyloxy)benzoate: is an organic compound with the molecular formula C44H80O5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by three dodecyloxy groups and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4,5-tris(dodecyloxy)benzoate typically involves the esterification of 3,4,5-tris(dodecyloxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4,5-tris(dodecyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 3,4,5-tris(dodecyloxy)benzoic acid.

    Reduction: 3,4,5-tris(dodecyloxy)benzyl alcohol.

    Substitution: 3,4,5-tris(alkoxy)benzoate.

Scientific Research Applications

Methyl 3,4,5-tris(dodecyloxy)benzoate has several applications in scientific research:

    Materials Science: Used in the synthesis of liquid crystalline materials due to its ability to form ordered structures.

    Organic Chemistry: Serves as a building block for the synthesis of more complex molecules.

    Biology and Medicine:

    Industry: Used in the formulation of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3,4,5-tris(dodecyloxy)benzoate involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The dodecyloxy groups enhance the compound’s solubility in organic solvents and its ability to self-assemble into ordered structures. These properties make it useful in the design of supramolecular assemblies and nanomaterials .

Comparison with Similar Compounds

    Methyl 3,4,5-tris(decyloxy)benzoate: Similar structure but with shorter alkyl chains, leading to different physical properties.

    Methyl 3,4,5-tris(octyloxy)benzoate: Another similar compound with even shorter alkyl chains.

    3,4,5-Tris(carboxymethoxy)benzoic acid: A related compound with carboxyl groups instead of alkoxy groups.

Uniqueness: Methyl 3,4,5-tris(dodecyloxy)benzoate is unique due to its long dodecyloxy chains, which impart distinct hydrophobic properties and enhance its ability to form stable, ordered structures. This makes it particularly valuable in the development of advanced materials and nanotechnology applications .

Properties

IUPAC Name

methyl 3,4,5-tridodecoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H80O5/c1-5-8-11-14-17-20-23-26-29-32-35-47-41-38-40(44(45)46-4)39-42(48-36-33-30-27-24-21-18-15-12-9-6-2)43(41)49-37-34-31-28-25-22-19-16-13-10-7-3/h38-39H,5-37H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSLFIRTZGMDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H80O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572533
Record name Methyl 3,4,5-tris(dodecyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

689.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123126-39-6
Record name Methyl 3,4,5-tris(dodecyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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